molecular formula C18H23N5O B2658632 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235056-20-8

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2658632
CAS No.: 1235056-20-8
M. Wt: 325.416
InChI Key: SICOBVASZQZUIK-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a benzyl group, a pyrimidinyl-substituted piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable aldehyde or ketone.

    Pyrimidinyl Substitution: The piperidine intermediate is then reacted with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Benzylation: The resulting compound is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Urea Formation: Finally, the benzylated intermediate is treated with an isocyanate or a carbamoyl chloride to form the urea moiety, completing the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated urea derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.

    Biological Studies: It can be used as a probe to study the interactions of pyrimidine-containing compounds with biological macromolecules such as enzymes and receptors.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring may interact with nucleic acids or proteins, while the piperidine ring could modulate the compound’s binding affinity and selectivity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    1-Benzyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-Benzyl-3-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)urea: Similar structure but with the pyrimidine ring substituted at a different position.

    1-Benzyl-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness: 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the specific positioning of the pyrimidine ring, which may confer distinct biological activities and binding properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-benzyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(21-13-15-5-2-1-3-6-15)22-14-16-7-11-23(12-8-16)17-19-9-4-10-20-17/h1-6,9-10,16H,7-8,11-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICOBVASZQZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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